molecular formula C11H10N2O2 B185349 2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 312973-43-6

2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B185349
CAS No.: 312973-43-6
M. Wt: 202.21 g/mol
InChI Key: KQYKQOCNLKRGIM-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound with the molecular formula C11H10N2O2. It is a derivative of indole, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its indole moiety. The formyl group may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its formyl group at the 3-position and acetamide group at the 2-position make it a versatile intermediate for further chemical modifications .

Biological Activity

2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the molecular formula C11H10N2O2C_{11}H_{10}N_{2}O_{2} and a molecular weight of 202.21 g/mol. Its structure features an indole ring, which is crucial for its biological activity, along with an acetamide functional group and a formyl group at the 3-position of the indole ring. These structural components play significant roles in its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are essential in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications.

2. Anticancer Activity

A notable area of research focuses on the anticancer properties of this compound. Studies have demonstrated that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values ranging from 0.5 to 23.7 µM for different derivatives when tested against cancer cells, indicating potent antiproliferative effects .

Table 1: IC50 Values of this compound Derivatives

CompoundIC50 (µM)Target Cell Line
C4< 1Cancer A
C8< 5Cancer B
C1523.7Cancer C

Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, such as topoisomerase I (TopoI), further supporting their potential as anticancer agents .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 µM
Escherichia coli31.108 µM
Pseudomonas aeruginosa>62.5 µM

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

  • Study on Anticancer Activity : One study synthesized a series of indole derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most promising compounds showed significant inhibition compared to standard drugs like metronidazole .
  • Antimicrobial Evaluation : Another research effort involved testing the synthesized compounds against clinical isolates of bacteria, revealing that some derivatives had lower MIC values than conventional antibiotics, suggesting their potential as new antimicrobial agents .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively bind to key enzymes involved in cancer metabolism and bacterial virulence, which may explain its observed biological activities .

Properties

IUPAC Name

2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKQOCNLKRGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356127
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312973-43-6
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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